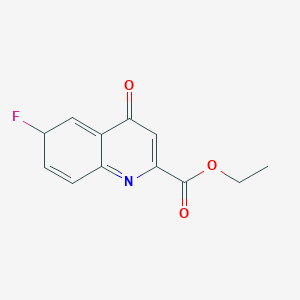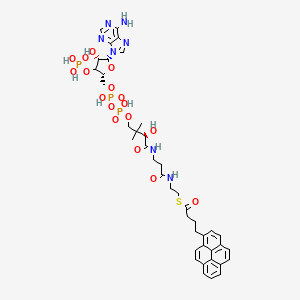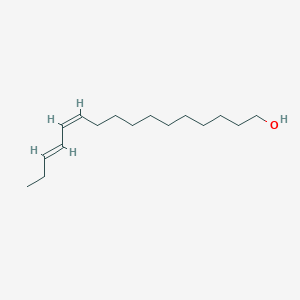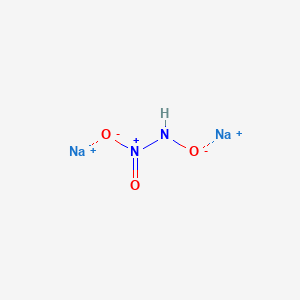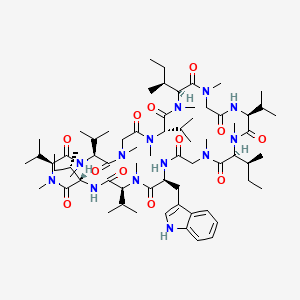
Omphalotin A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Omphalotin A is a cyclic peptide with potent nematicidal activity, isolated from the mushroom Omphalotus oleariusThis compound is particularly notable for its strong and selective toxicity against plant pathogenic nematodes, making it a promising candidate for agricultural and pharmaceutical applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Omphalotin A is produced through a biosynthetic pathway involving the precursor protein OphMA and the protease prolyloligopeptidase OphP. The precursor protein undergoes post-translational modifications, including multiple backbone N-methylations and macrocyclization. These modifications enhance the peptide’s stability, membrane permeability, and target selectivity .
Industrial Production Methods: Industrial production of this compound can be achieved through heterologous expression in the yeast Pichia pastoris. The genes encoding the precursor protein and the protease are co-expressed in the yeast, leading to the production of the peptide. This method allows for the scalable production of this compound and its variants .
Analyse Chemischer Reaktionen
Types of Reactions: Omphalotin A undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of multiple functional groups within the peptide structure.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides. The reactions typically occur under mild conditions to preserve the integrity of the peptide structure .
Major Products: The major products formed from these reactions include modified versions of this compound with altered biological activities. These modifications can enhance or reduce the peptide’s nematicidal activity, depending on the nature of the chemical changes .
Wissenschaftliche Forschungsanwendungen
Omphalotin A has a wide range of scientific research applications:
Chemistry: this compound serves as a model compound for studying the effects of backbone N-methylation and macrocyclization on peptide stability and activity. .
Biology: The compound’s strong nematicidal activity makes it a valuable tool for studying nematode biology and developing new biocontrol strategies for plant pathogenic nematodes
Industry: The scalable production of this compound in yeast opens up possibilities for its use in agricultural and pharmaceutical industries as a biopesticide and a lead compound for drug development
Wirkmechanismus
Omphalotin A exerts its effects through a mechanism involving the disruption of nematode cellular processes. The peptide targets specific molecular pathways within the nematode, leading to cell death. The exact molecular targets and pathways involved are still under investigation, but the compound’s strong nematicidal activity suggests a highly specific mode of action .
Vergleich Mit ähnlichen Verbindungen
Lentinulin A: Another backbone N-methylated peptide macrocycle with similar structural features but different biological activity.
Dendrothelin A: A variant of Omphalotin A with distinct nematicidal properties.
Cyclosporin A: A well-known immunosuppressant with structural similarities to this compound, including backbone N-methylation and macrocyclization
This compound’s uniqueness lies in its strong and selective nematicidal activity, which sets it apart from other similar compounds.
Eigenschaften
Molekularformel |
C69H115N13O12 |
|---|---|
Molekulargewicht |
1318.7 g/mol |
IUPAC-Name |
(3S,6S,9S,12S,15S,21S,24S,30S,33S)-9,21,30-tris[(2S)-butan-2-yl]-15-(1H-indol-3-ylmethyl)-1,4,7,13,19,22,28,31,34-nonamethyl-3,6,12,24,33-penta(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31,34-dodecazacyclohexatriacontane-2,5,8,11,14,17,20,23,26,29,32,35-dodecone |
InChI |
InChI=1S/C69H115N13O12/c1-26-43(14)54-64(89)79(22)58(42(12)13)69(94)80(23)56(40(8)9)65(90)76(19)37-52(85)77(20)57(41(10)11)68(93)82(25)60(45(16)28-3)67(92)75(18)36-51(84)72-53(38(4)5)63(88)81(24)59(44(15)27-2)66(91)74(17)35-50(83)71-49(33-46-34-70-48-32-30-29-31-47(46)48)62(87)78(21)55(39(6)7)61(86)73-54/h29-32,34,38-45,49,53-60,70H,26-28,33,35-37H2,1-25H3,(H,71,83)(H,72,84)(H,73,86)/t43-,44-,45-,49-,53-,54-,55-,56-,57-,58-,59-,60-/m0/s1 |
InChI-Schlüssel |
RPRXGEAIZUOLRT-SNXGSGAFSA-N |
Isomerische SMILES |
CC[C@H](C)[C@H]1C(=O)N([C@H](C(=O)N([C@H](C(=O)N(CC(=O)N([C@H](C(=O)N([C@H](C(=O)N(CC(=O)N[C@H](C(=O)N([C@H](C(=O)N(CC(=O)N[C@H](C(=O)N([C@H](C(=O)N1)C(C)C)C)CC2=CNC3=CC=CC=C32)C)[C@@H](C)CC)C)C(C)C)C)[C@@H](C)CC)C)C(C)C)C)C)C(C)C)C)C(C)C)C |
Kanonische SMILES |
CCC(C)C1C(=O)N(C(C(=O)N(C(C(=O)N(CC(=O)N(C(C(=O)N(C(C(=O)N(CC(=O)NC(C(=O)N(C(C(=O)N(CC(=O)NC(C(=O)N(C(C(=O)N1)C(C)C)C)CC2=CNC3=CC=CC=C32)C)C(C)CC)C)C(C)C)C)C(C)CC)C)C(C)C)C)C)C(C)C)C)C(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![L-Glutamic acid, N-[(1,1-dimethylethoxy)carbonyl]-, 1-cyclohexyl ester](/img/structure/B12362946.png)
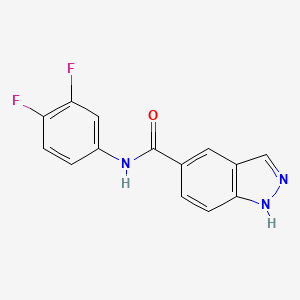
![(2R)-2-amino-N-[[5-(6-methylpyridin-2-yl)-4-([1,2,4]triazolo[1,5-a]pyridin-6-yl)-1H-imidazol-2-yl]methyl]-3-phenylpropanamide](/img/structure/B12362954.png)
![2-Azabicyclo[2.2.1]heptane-2,5-dicarboxylic acid, 2-(1,1-dimethylethyl) ester](/img/structure/B12362957.png)
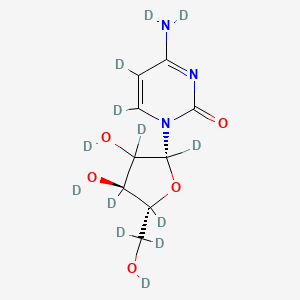
![N-ethyl-3-thia-14,21-diazahexacyclo[15.7.1.02,15.04,13.07,12.021,25]pentacosa-1(25),2(15),4,7,9,11,13,16-octaen-6-imine;perchloric acid](/img/structure/B12362970.png)

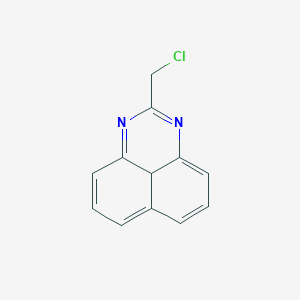
![[(2S,3S)-5-[1,1-dideuterio-2-[methyl(trideuteriomethyl)amino]ethyl]-2-(4-methoxyphenyl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-3-yl] acetate;hydrochloride](/img/structure/B12362999.png)
